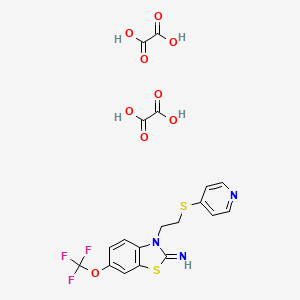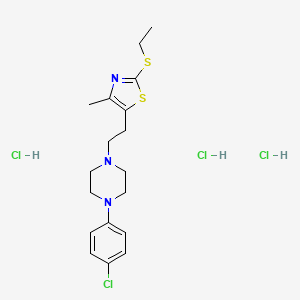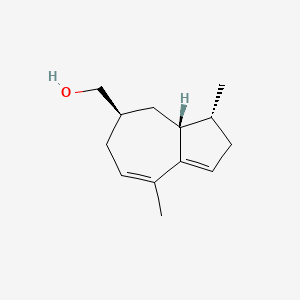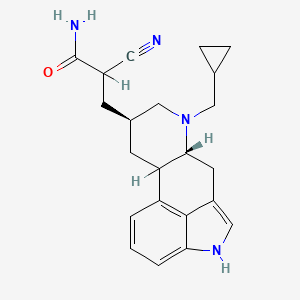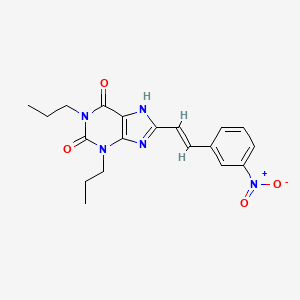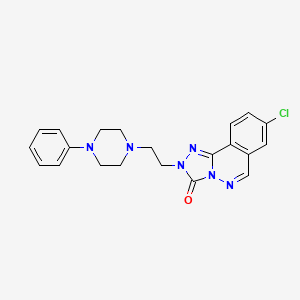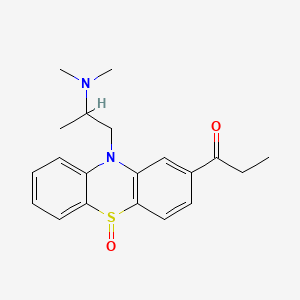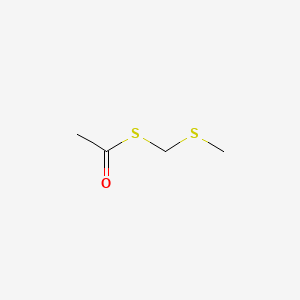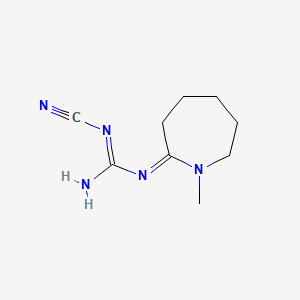
N-Cyano-N'-(hexahydro-1-methyl-2H-azepin-2-ylidene)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methylhexahydroazepinylidene-2)dicyanodiamide is a complex organic compound known for its unique chemical structure and properties. It is primarily used in various industrial and scientific applications due to its reactivity and stability under specific conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylhexahydroazepinylidene-2)dicyanodiamide typically involves the reaction of hexahydroazepine derivatives with dicyanodiamide under controlled conditions. The process requires precise temperature and pH control to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of (1-Methylhexahydroazepinylidene-2)dicyanodiamide involves large-scale reactors where the reactants are combined and subjected to rigorous quality control measures. The use of catalysts and advanced purification techniques ensures the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions: (1-Methylhexahydroazepinylidene-2)dicyanodiamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, strong bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
(1-Methylhexahydroazepinylidene-2)dicyanodiamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of (1-Methylhexahydroazepinylidene-2)dicyanodiamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways depend on the context of its use, whether in biological systems or industrial processes.
Comparación Con Compuestos Similares
Dicyandiamide: Known for its use in the production of melamine and as a curing agent for epoxy resins.
Cyanoguanidine: Similar in structure and used in similar applications, such as in fertilizers and pharmaceuticals.
Uniqueness: (1-Methylhexahydroazepinylidene-2)dicyanodiamide stands out due to its specific structural features, which confer unique reactivity and stability. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
114898-96-3 |
|---|---|
Fórmula molecular |
C9H15N5 |
Peso molecular |
193.25 g/mol |
Nombre IUPAC |
(1E)-2-cyano-1-(1-methylazepan-2-ylidene)guanidine |
InChI |
InChI=1S/C9H15N5/c1-14-6-4-2-3-5-8(14)13-9(11)12-7-10/h2-6H2,1H3,(H2,11,12)/b13-8+ |
Clave InChI |
GLVRWKUIUSZEBJ-MDWZMJQESA-N |
SMILES isomérico |
CN\1CCCCC/C1=N\C(=NC#N)N |
SMILES canónico |
CN1CCCCCC1=NC(=NC#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


